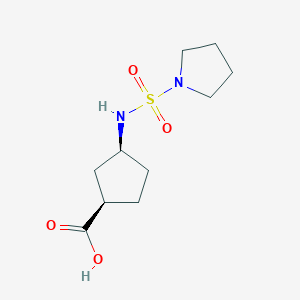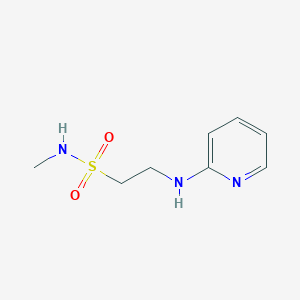![molecular formula C14H28N2O2 B6633591 7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide](/img/structure/B6633591.png)
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It is a synthetic compound developed for scientific research purposes. CB2 receptors are primarily found in immune cells and are involved in regulating inflammation and immune responses. A-836,339 has potential applications in the fields of immunology, neurology, and oncology.
Mecanismo De Acción
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide selectively binds to CB2 receptors, which are primarily expressed in immune cells. Activation of CB2 receptors by 7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide leads to a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokine production. This mechanism of action is thought to underlie its potential therapeutic effects in inflammatory and autoimmune diseases.
Biochemical and Physiological Effects
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, decrease pain sensitivity, and regulate immune responses. It has also been investigated for its potential role in regulating cell proliferation and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide has several advantages for laboratory experiments. It is a highly selective CB2 agonist, which allows for precise targeting of immune cells. It is also relatively stable and easy to synthesize, which makes it a cost-effective research tool. However, one limitation is that its effects may be influenced by factors such as age, sex, and disease state, which could complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide. One area of interest is its potential role in regulating immune responses in cancer. Another area of interest is its potential for use in combination therapies with other anti-inflammatory or immunomodulatory drugs. Additionally, further research is needed to fully understand the mechanisms of action of 7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide and its potential therapeutic applications in a range of diseases.
Métodos De Síntesis
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide is synthesized through a multistep process involving the reaction of cyclohexanone with 3-chloropropanol, followed by amination and amidation reactions. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory pain. It has also been investigated for its potential role in regulating immune responses in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c15-10-6-2-1-3-9-14(18)16-13-8-5-4-7-12(13)11-17/h12-13,17H,1-11,15H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRKIGVDDQOXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)CCCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-N-[2-(hydroxymethyl)cyclohexyl]heptanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633508.png)
![(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633515.png)
![(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633523.png)
![(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633527.png)

![(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633539.png)
![(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633542.png)


![N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide](/img/structure/B6633564.png)
![2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633594.png)
![2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633600.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-thiazol-5-yl)ethanamine](/img/structure/B6633608.png)
![3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile](/img/structure/B6633616.png)